molecular formula C10H11ClO4 B12456455 Methyl 4-chloro-2,5-dimethoxybenzoate

Methyl 4-chloro-2,5-dimethoxybenzoate

Cat. No.: B12456455
M. Wt: 230.64 g/mol
InChI Key: YTYWATXPBUQALK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, featuring a chloro group and two methoxy groups attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,5-dimethoxybenzoate can be synthesized through the esterification of 4-chloro-2,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-2,5-dimethoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethoxybenzoate
  • Methyl 3,5-dimethoxybenzoate
  • Methyl 4-chloro-3,5-dimethoxybenzoate

Uniqueness

Methyl 4-chloro-2,5-dimethoxybenzoate is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 4-chloro-2,5-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3

InChI Key

YTYWATXPBUQALK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)Cl

Origin of Product

United States

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